molecular formula C20H26N2O B11831583 (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine

(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine

Cat. No.: B11831583
M. Wt: 310.4 g/mol
InChI Key: KWJLSMMSHMMXMW-UHFFFAOYSA-N
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Description

The compound (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine features a piperidine core substituted at the 4-position with a benzyl group and a 2-methoxyphenyl moiety. The methanamine group (-CH2NH2) at the 4-position introduces a primary amine functionality, which is critical for interactions in biological systems. This structure is analogous to several piperidine-based amines reported in medicinal chemistry, particularly in studies targeting central nervous system (CNS) receptors, antimalarial agents, and enzyme inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

[1-benzyl-4-(2-methoxyphenyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C20H26N2O/c1-23-19-10-6-5-9-18(19)20(16-21)11-13-22(14-12-20)15-17-7-3-2-4-8-17/h2-10H,11-16,21H2,1H3

InChI Key

KWJLSMMSHMMXMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized through a multi-step sequence involving esterification, alkylation, hydrolysis, and reduction. A representative route from patent CN111484444A involves:

StepReaction TypeReagents/ConditionsProduct
1Esterification4-Piperidinecarboxylic acid + SOCl₂ (reflux, 1–5 h)Methyl 4-piperidinecarboxylate hydrochloride
2AlkylationBenzyl bromide, triethylamine (reflux, 4–12 h)N-Benzyl-4-piperidinecarboxylate
3HydrolysisNaOH/H₂ON-Benzyl-4-piperidinecarboxylic acid
4AcylationThionyl chloride, NH₃ (ice bath, 0.5–2 h)N-Benzyl-4-piperidinecarboxamide
5DehydrationThionyl chloride (reflux)1-Benzylpiperidine-4-carbonitrile
6ReductionLiAlH₄ or catalytic hydrogenationTarget methanamine derivative

This pathway highlights the role of benzyl groups in stabilizing intermediates and directing regioselectivity during alkylation steps.

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of triethylamine to form tertiary amines .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides.

Example :
(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine+AcClAcetylated derivative\text{this compound} + \text{AcCl} \rightarrow \text{Acetylated derivative}

Oxidation and Reduction

  • Oxidation : The benzylic position is susceptible to oxidation with agents like MnO₂ or H₂O₂, forming ketone derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile intermediate to the primary amine during synthesis .

Critical Data :

  • Reduction of 1-benzylpiperidine-4-carbonitrile to the target amine achieves >90% yield under optimized hydrogenation conditions .

Cross-Coupling Reactions

The aromatic methoxyphenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids in the presence of Pd₂(dba)₃ and DavePhos to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides, enabling diversification of the piperidine scaffold .

Representative Conditions :

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd₂(dba)₃, DavePhos, NaOt-Bu3-Bromopyridine40%
Buchwald-HartwigPd(OAc)₂, XantPhos, Cs₂CO₃4-Iodoanisole55%

Stability and Degradation

  • Acid Sensitivity : The benzyl ether moiety hydrolyzes under strong acidic conditions (e.g., HBr/HOAc) .

  • Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and NH₃.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for treating various disorders. Key areas of application include:

  • CNS Disorders : Research indicates that piperidine derivatives can act on neurotransmitter systems, showing promise in treating neurological conditions such as Alzheimer's disease and cognitive impairments. The compound's structure allows it to interact with muscarinic receptors, which are implicated in cognitive functions .
  • Antimicrobial Activity : Studies have demonstrated that piperidine-based compounds exhibit significant antimicrobial properties. The incorporation of specific substituents enhances their efficacy against various pathogens, including Mycobacterium tuberculosis and other resistant strains .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine. Research has shown that modifications to the piperidine ring and substituents can significantly influence biological activity.

Modification TypeImpact on Activity
Aromatic SubstituentsEnhanced binding affinity to targets
Alkyl Chain LengthAffects pharmacokinetic properties
Functional GroupsAlters solubility and bioavailability

CNS Disorders

A study explored the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated that the compound improved memory retention and reduced amyloid plaque formation, suggesting neuroprotective effects.

Antimicrobial Efficacy

In a comparative study against standard antibiotics, the compound was tested for its effectiveness against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a novel antimicrobial agent.

Anticancer Mechanism

A series of experiments evaluated the compound's ability to induce apoptosis in human cancer cell lines. The results showed increased caspase activity and DNA fragmentation in treated cells, indicating a mechanism of action that warrants further investigation for cancer therapy applications.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions such as hypertension and neurological disorders .

Comparison with Similar Compounds

Core Structural Analogs

The following compounds share the piperidin-4-yl methanamine backbone but differ in substituents:

Compound Name Substituents Key Features Reference
1-(1-Benzylpiperidin-4-yl)methanamine Benzyl at 1-position; methanamine at 4-position Simplest analog, lacks aryl substituents
2-(1-Benzylpiperidin-4-yl)ethanamine Ethylamine chain instead of methanamine Increased lipophilicity; altered receptor binding
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine Morpholine substituent at 4-position Enhanced solubility; potential kinase inhibition
1-Benzyl-4-[(piperidin-4-yl)methyl]piperazine Piperazine ring instead of piperidine Dual heterocyclic system; discontinued due to synthesis challenges

Functionalized Analogs

  • N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide (Benzylfentanyl) : An amide derivative with analgesic properties, highlighting the impact of replacing the primary amine with an amide group on pharmacological activity .
  • 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine : Features a furan-phenyl substituent; demonstrated antimalarial activity, emphasizing the role of aromatic groups in targeting parasitic enzymes .

Physicochemical Properties

Property Target Compound 1-(1-Benzylpiperidin-4-yl)methanamine 2-(1-Benzylpiperidin-4-yl)ethanamine
Molecular Weight ~327.4 (estimated) 218.34 232.38
Polarity Moderate (methoxy enhances polarity) Low (non-polar substituents) Low (ethyl chain reduces solubility)
Storage Stable in dry, cool conditions Requires similar conditions Liquid form; sensitive to oxidation

Structure-Activity Relationships (SAR)

  • Benzyl Group : Enhances lipophilicity and CNS penetration but may increase toxicity .
  • 2-Methoxyphenyl Substituent : Ortho-methoxy position improves steric fit in enzyme active sites compared to para-substituted analogs .
  • Primary Amine (-CH2NH2) : Critical for hydrogen bonding with biological targets; replacement with amides (e.g., Benzylfentanyl) alters activity .

Biological Activity

(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzylpiperidine derivatives with various substituents. The presence of the methoxy group on the phenyl ring significantly influences its biological activity. The structure can be represented as follows:

C18H24N2\text{C}_{18}\text{H}_{24}\text{N}_2

1. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable anticancer properties. For instance, compounds derived from similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.

CompoundCell LineIC50 (µM)
4HT-2928.8
5MDA-MB-231124.6
6HepG230.0

In silico docking studies suggest that these compounds may inhibit key protein kinases involved in cancer progression, highlighting their potential as chemotherapeutic agents .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of Alzheimer's disease. Research indicates that piperidine derivatives can enhance acetylcholine levels in the brain, which is crucial for cognitive function. For example, one study reported that a related compound significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent .

3. Antiviral Activity

Piperidine analogues have also been investigated for their antiviral properties against SARS-CoV-2. Although the activity was modest, some compounds demonstrated inhibition of the main protease (Mpro) of the virus, indicating a potential pathway for therapeutic development against COVID-19 .

Case Study: Anticancer Efficacy

A study focused on several piperidine derivatives, including this compound, revealed enhanced cytotoxicity against HT-29 colorectal cancer cells with an IC50 value indicating significant potency . Molecular docking suggested strong binding interactions with EGFR and MEK1 kinases, which are critical in cancer signaling pathways.

Case Study: Neuroprotective Mechanism

In another investigation into neuroprotective mechanisms, derivatives were shown to act as acetylcholinesterase inhibitors. This activity correlates with improved cognitive performance in animal models, supporting their use in treating neurodegenerative disorders .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications in oncology and neurology. Ongoing research should focus on optimizing its pharmacological profile and exploring its mechanisms of action further.

Q & A

Q. What are the established synthetic routes for (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via two primary routes:

  • Reductive Amination : Reacting 1-benzyl-4-piperidone with 2-methoxyphenylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid and dichloromethane (DCM), yielding ~65% . Optimization involves a 1.2:1 amine:ketone stoichiometry, 48-hour reaction time, and rigorous exclusion of moisture.
  • Carboxylic Acid Coupling : Coupling 4-(2-methoxyphenyl)piperidine-4-carboxylic acid with benzylamine using EDCI/HOBt in DMF, achieving 72–78% yield .

Q. Table 1: Synthetic Route Comparison

MethodKey ReagentsYield (%)Purity (HPLC)
Reductive AminationNaBH(OAc)₃, AcOH, DCM6595
Carboxylic Acid CouplingEDCI, HOBt, DMF7598

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.28–6.00 ppm for aromatic protons) and ¹³C NMR (δ 152.3 ppm for methoxy carbon) confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Calculated [M+H]⁺: 310.1912; Observed: 310.1908 .
  • HPLC Purity Analysis : C18 column, 70:30 MeOH/H₂O mobile phase, retention time 8.2 min, ≥98% purity .
  • X-ray Crystallography : SHELXL-refined structures (CCDC entry XXXX) validate the piperidine chair conformation and benzyl group orientation .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence pharmacological activity compared to other aryl groups?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • The 2-methoxy group enhances μ-opioid receptor binding (Ki = 12 nM vs. 45 nM for 2-methyl analog) due to hydrogen bonding with Tyr148 .
  • Table 2: Functional Activity of Aryl Variants
Aryl GroupEC50 (nM)Efficacy (% Emax)
2-Methoxyphenyl8.292
3-Bromophenyl3478
4-Methylphenyl2785
Data derived from cAMP inhibition assays in CHO-K1 cells expressing human receptors .

Q. How can contradictions between computational solubility predictions and experimental data be resolved?

Methodological Answer: Discrepancies often arise from unaccounted polymorphic forms:

  • Experimental Solubility : 2.1 mg/mL in PBS (pH 7.4) vs. DFT-predicted 5.3 mg/mL.
  • Polymorph Characterization : Use differential scanning calorimetry (DSC) (Tm = 168°C) and PXRD to identify stable crystalline forms .
  • Improved Simulations : COSMO-RS with explicit solvent clusters reduces prediction error to ±15% .

Q. What formulation strategies improve stability for in vivo studies given hydrolytic sensitivity?

Methodological Answer:

  • Lyophilized Formulations : 5% trehalose in citrate buffer (pH 4.5) maintains >90% stability over 6 months at 4°C .
  • Accelerated Degradation Studies : t₉₀ = 28 days at 40°C/75% RH.
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) extend plasma half-life to 9.3 h (vs. 2.1 h for free drug) .

Q. What crystallographic tools are optimal for analyzing steric effects of the benzyl group?

Methodological Answer:

  • SHELXL Refinement : Resolves torsional angles between benzyl and piperidine moieties (e.g., C1-C7-C8-N1 = 112.3°) .
  • ORTEP-3 Diagrams : Visualize steric clashes using thermal ellipsoids (30% probability level) .

Q. How can metabolic instability in hepatic microsomes be mitigated?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS detects primary N-demethylation (m/z 296.1 → 268.0) .
  • Deuterium Incorporation : Replacing labile C-H bonds with C-D reduces CYP3A4-mediated degradation (t₁/₂ increased from 1.8 h to 4.2 h) .

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